molecular formula C7H12N2 B12938254 1,2,4-Trimethyl-1H-pyrrol-3-amine

1,2,4-Trimethyl-1H-pyrrol-3-amine

Cat. No.: B12938254
M. Wt: 124.18 g/mol
InChI Key: SNCHQIHNFZZGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Trimethyl-1H-pyrrol-3-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom. This compound is characterized by three methyl groups attached to the pyrrole ring at positions 1, 2, and 4, and an amine group at position 3. Pyrroles are known for their biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-1H-pyrrol-3-amine can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.

Industrial Production Methods

Industrial production of pyrroles, including this compound, often involves multi-step processes that are optimized for large-scale synthesis. These methods typically use readily available starting materials and efficient catalysts to ensure high yields and purity. The use of organocatalysis has also been explored for the synthesis of pyrroles, providing a green chemistry alternative .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

1,2,4-Trimethyl-1H-pyrrol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1H-pyrrol-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular pathways. Specific molecular targets and pathways depend on the context of its use, such as its role in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its methyl groups and the presence of an amine group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1,2,4-trimethylpyrrol-3-amine

InChI

InChI=1S/C7H12N2/c1-5-4-9(3)6(2)7(5)8/h4H,8H2,1-3H3

InChI Key

SNCHQIHNFZZGLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.